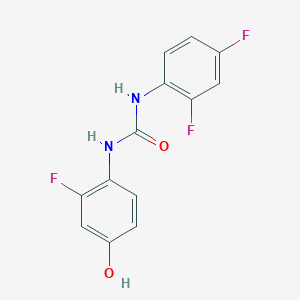
tert-butyl N-cyclohexyl-N-(2-oxoethyl)carbamate
描述
tert-Butyl N-cyclohexyl-N-(2-oxoethyl)carbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a cyclohexyl group, and an oxoethyl group attached to a carbamate moiety. This compound is used as a building block in organic synthesis and has various applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-cyclohexyl-N-(2-oxoethyl)carbamate typically involves the reaction of tert-butyl carbamate with cyclohexylamine and an oxoethyl group donor. One common method involves the use of tert-butyl chloroformate as the tert-butyl group donor and cyclohexylamine as the amine source. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
化学反应分析
Types of Reactions: tert-Butyl N-cyclohexyl-N-(2-oxoethyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions where the tert-butyl or cyclohexyl group is replaced by other functional groups[][3].
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted carbamates.
科学研究应用
Chemistry: tert-Butyl N-cyclohexyl-N-(2-oxoethyl)carbamate is used as a building block in the synthesis of various organic compounds. It is employed in the preparation of complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used as a protecting group for amines. It helps in the selective modification of biomolecules and the synthesis of peptides and proteins .
Medicine: The compound is investigated for its potential use in drug development. It serves as a precursor for the synthesis of bioactive molecules with therapeutic properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the formulation of coatings, adhesives, and polymers .
作用机制
The mechanism of action of tert-butyl N-cyclohexyl-N-(2-oxoethyl)carbamate involves its role as a protecting group in organic synthesis. The compound forms stable carbamate linkages with amines, protecting them from unwanted reactions. The tert-butyl group can be selectively removed under mild acidic conditions, allowing for the controlled release of the protected amine .
相似化合物的比较
tert-Butyl N-(2-oxoethyl)carbamate: Similar structure but lacks the cyclohexyl group.
tert-Butyl N-cyclohexylcarbamate: Similar structure but lacks the oxoethyl group.
Cyclohexyl N-(2-oxoethyl)carbamate: Similar structure but lacks the tert-butyl group.
Uniqueness: tert-Butyl N-cyclohexyl-N-(2-oxoethyl)carbamate is unique due to the presence of all three functional groups (tert-butyl, cyclohexyl, and oxoethyl) in its structure. This combination imparts specific chemical properties and reactivity, making it a versatile building block in organic synthesis .
属性
分子式 |
C13H23NO3 |
|---|---|
分子量 |
241.33 g/mol |
IUPAC 名称 |
tert-butyl N-cyclohexyl-N-(2-oxoethyl)carbamate |
InChI |
InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14(9-10-15)11-7-5-4-6-8-11/h10-11H,4-9H2,1-3H3 |
InChI 键 |
OSMRWYUPMDKOMI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N(CC=O)C1CCCCC1 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(1,3-dioxolan-2-yl)-6,7-dihydro-5H-thieno[3,2-b]pyran](/img/structure/B8626421.png)


![4-[4-(Methoxymethyl)cyclohexyl]benzonitrile](/img/structure/B8626442.png)



![4-[1-(4-Bromophenyl)-2-(methylamino)ethyl]phenol](/img/structure/B8626473.png)
![Benzene, 1,2,5-trimethyl-3-[(2-methyl-2-propenyl)oxy]-](/img/structure/B8626501.png)
![2-[(2-cyanophenyl)sulfanyl]-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]benzamide](/img/structure/B8626506.png)



